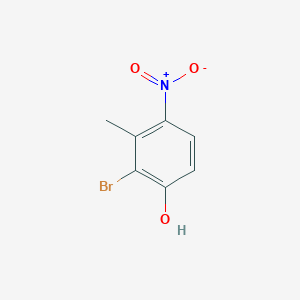

2-Bromo-3-methyl-4-nitrophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

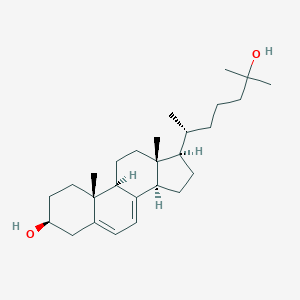

2-Bromo-3-methyl-4-nitrophenol is an organic compound that consists of a phenol ring substituted with a bromine atom, a methyl group, and a nitro group . It is a derivative of nitrophenol .

Molecular Structure Analysis

The molecular formula of 2-Bromo-3-methyl-4-nitrophenol is C7H6BrNO3 . The molecule is nearly planar . The 3D structure may be viewed using Java or Javascript .科学的研究の応用

Chemical Structure and Properties

“2-Bromo-3-methyl-4-nitrophenol” is a chemical compound with the formula C6H4BrNO3 . It has a molecular weight of 218.005 . The 3D structure of this compound can be viewed using Java or Javascript .

Catalyst in Organic Reactions

This compound is used extensively as a catalyst in various organic reactions. Its unique chemical structure allows it to facilitate a wide range of reactions, making it a versatile tool in scientific research.

Dye in Microscopy

“2-Bromo-3-methyl-4-nitrophenol” is also used as a dye in microscopy. Its ability to bind to certain structures makes it useful for visualizing specific components of a sample under a microscope.

Synthesis of Bimetallic Nanoparticles

This compound has been used in the biogenic synthesis of bimetallic nanoparticles . These nanoparticles have shown improved catalytic activity compared to monometallic catalysts, which can be attributed to the synergistic bonding among constituents and additional degrees of freedom .

Removal of Hazardous Organic Pollutants

Bimetallic nanoparticles synthesized using “2-Bromo-3-methyl-4-nitrophenol” have been explored for the removal of hazardous organic pollutants, such as 4-nitrophenol . This application is particularly important for promoting environmental sustainability .

Measurement of Methylnitrophenol Concentrations

“2-Bromo-3-methyl-4-nitrophenol” is suitable as a target compound in the study on measurement of methylnitrophenol concentrations in the atmospheric particulate matter . This can help in monitoring the levels of these compounds in the environment .

Determination of Monoaromatic Nitro Compounds

This compound can be used as an internal standard in the determination of monoaromatic nitro compounds in atmospheric aerosols using high performance liquid chromatography electrospray tandem mass spectrometry (HPLC/ESI-MS/MS) method . This application is crucial for understanding the distribution and impact of these compounds in the atmosphere .

Safety and Hazards

作用機序

Target of Action

It is known that nitrophenols, a class of compounds to which 2-bromo-3-methyl-4-nitrophenol belongs, often interact with various enzymes and proteins within the cell .

Mode of Action

The mode of action of 2-Bromo-3-methyl-4-nitrophenol involves a series of chemical reactions. The compound undergoes a nucleophilic aromatic substitution reaction, where one of the substituents in the aromatic ring is replaced by a nucleophile . This reaction is facilitated by the presence of the nitro group, which is a strong electron-withdrawing group .

Biochemical Pathways

The degradation of 3-Methyl-4-nitrophenol, a similar compound, has been studied in Burkholderia sp. strain SJ98 . The enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism were also found to be responsible for 3M4NP degradation in this strain

Pharmacokinetics

The compound’s molecular weight is 232031 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The nitro group in the compound could potentially undergo metabolic reduction, but this would depend on the specific enzymes present in the organism .

Result of Action

Nitrophenols in general are known to be toxic and can cause oxidative stress and damage to cellular structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-methyl-4-nitrophenol. For instance, the compound is chemically stable under standard ambient conditions . The presence of other chemicals in the environment could potentially affect the compound’s reactivity and degradation.

特性

IUPAC Name |

2-bromo-3-methyl-4-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-5(9(11)12)2-3-6(10)7(4)8/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUNRWSWIRFPQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404243 |

Source

|

| Record name | 2-bromo-3-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methyl-4-nitrophenol | |

CAS RN |

123874-20-4 |

Source

|

| Record name | 2-bromo-3-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)